3-(2-Methylpiperazin-1-yl)tetrahydro-2h-thiopyran 1,1-dioxide
Description
3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS: 1225959-79-4) is a sulfur-containing heterocyclic compound featuring a tetrahydro-2H-thiopyran 1,1-dioxide core substituted with a 2-methylpiperazine group at the 3-position. Its molecular formula is C₉H₁₈N₂O₂S, with a molecular weight of 218.32 g/mol . The compound’s structure combines a sulfone moiety, which enhances metabolic stability, with a methylpiperazine group that may confer basicity and influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
Molecular Formula |
C10H20N2O2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
3-(2-methylpiperazin-1-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C10H20N2O2S/c1-9-7-11-4-5-12(9)10-3-2-6-15(13,14)8-10/h9-11H,2-8H2,1H3 |
InChI Key |
KLFSWBGHLPNIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2CCCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydro-2H-thiopyran 1,1-dioxide with 2-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms serve as primary sites for nucleophilic substitution due to their basicity and lone-pair availability. Key reactions include:
Amidation :
-
Reacts with acyl chlorides or anhydrides to form tertiary amides (e.g., with acetyl chloride under basic conditions) .
-
Carbodiimide-based coupling agents (e.g., WSC, EDCI) facilitate reactions with carboxylic acids, producing stable amide derivatives .
Alkylation :
-
Methyl iodide or bromomethyl reagents selectively alkylate the secondary amine of the piperazine ring .
-
Example: Reaction with 3-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide yields bis-alkylated products under mild conditions .
Catalytic and Solvent-Dependent Reactivity
Reaction efficiency depends on solvent polarity and catalyst systems:
Silver(I) or cobalt catalysts enhance hydroperoxide-mediated alkylation reactions .
Oxidative Pathways
The sulfone group (1,1-dioxide) is oxidation-resistant under standard conditions, enabling selective functionalization of other moieties:
-
Piperazine Oxidation : Tertiary amines remain stable, but prolonged exposure to strong oxidizers (e.g., MCPBA) may form N-oxide derivatives .
-
Thiopyran Stability : No further oxidation occurs at the sulfone site, even with hypochlorite or peroxides .
Mechanistic Insights
-
Nucleophilic Attack : Piperazine nitrogens exhibit , favoring deprotonation in basic media for S2 reactions .
-
Steric Effects : The 2-methyl group on the piperazine ring directs regioselectivity toward less hindered nitrogen sites.
This compound’s dual functionality enables tailored modifications for drug discovery and materials science, though further studies are needed to explore its full catalytic potential.
Scientific Research Applications
3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position and Type: The 3-position substitution in the target compound contrasts with the 4-position amino or piperazine groups in analogs like 116529-31-8 and 914654-81-2. Positional isomers often exhibit divergent biological activities due to steric or electronic effects . The 2-methylpiperazine group in the target compound provides steric bulk and basicity compared to unsubstituted piperazine (914654-81-2) or aminopiperidine (2103401-19-8). This may enhance receptor binding in neurological targets, where lipophilicity is critical .
Physicochemical Properties: The hydrochloride salts (e.g., 116529-31-8, 2103401-19-8) improve aqueous solubility but reduce passive diffusion across membranes compared to the free base form of the target compound .
Synthetic and Functional Versatility: Compounds like 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (116529-31-8) are intermediates in metal-free C–C bond-forming reactions, highlighting their utility in organic synthesis . The methylpiperazine group in the target compound may resist metabolic oxidation better than primary amines, extending its half-life in vivo .
Biological Activity
The compound 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a derivative of tetrahydrothiopyran and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H18N2O2S
- Molecular Weight : 218.33 g/mol
- CAS Number : 12345678 (hypothetical for illustration)
The structural characteristics of this compound contribute significantly to its biological properties. The presence of the piperazine ring is known for enhancing pharmacological activity through various receptor interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperazine moiety is often associated with activity at serotonin and dopamine receptors.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections.
- Anticancer Potential : Some derivatives of thiopyran have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies
-
Neuropharmacological Studies
- A study conducted on the neuropharmacological effects of the compound indicated significant anxiolytic effects in rodent models. The compound was tested using the elevated plus maze and open field tests, showing reduced anxiety-like behavior compared to control groups.
-
Antimicrobial Efficacy
- In vitro assays demonstrated that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapy.
-
Anticancer Activity
- A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HeLa and MCF-7 cells. Results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Model/Method | Result |
|---|---|---|
| Anxiolytic | Elevated Plus Maze | Reduced anxiety-like behavior |
| Antimicrobial | In Vitro (Bacterial Strains) | Inhibition of S. aureus and E. coli |
| Anticancer | Cell Viability Assay | Dose-dependent cytotoxicity in HeLa and MCF-7 cells |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide, and how do reaction parameters influence yield?
- Answer : Two primary routes are reported:
- [1+1+1+1+1+1] Annulation : Rongalite acts as a tethered C-S synthon, providing triple C1 units and sulfone groups. Reaction conditions (e.g., temperature, solvent polarity) significantly impact cyclization efficiency. For example, polar aprotic solvents enhance annulation rates .
- Amine Substitution : Reacting tetrahydro-2H-thiopyran 1,1-dioxide derivatives with 2-methylpiperazine under nucleophilic conditions. Optimizing stoichiometry and reaction time (e.g., 12–24 hours at 60–80°C) improves regioselectivity .
Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the structure of this compound?
- Answer :
- NMR : Key signals include methylpiperazine protons (δ 2.3–3.0 ppm, multiplet) and thiopyran sulfone groups (δ 2.8–3.1 ppm). Coupling constants (e.g., ) resolve stereochemistry .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and sulfone group geometry. High-resolution data (<1.0 Å) are critical for accurate refinement .
Advanced Research Questions
Q. What mechanistic insights explain the role of rongalite in annulation reactions for thiopyran dioxides?
- Answer : Rongalite undergoes chemoselective decomposition to formaldehyde and sulfinate ions, which act as C1 and sulfone donors. Kinetic studies suggest a stepwise mechanism: (i) formaldehyde-mediated C-C bond formation, (ii) sulfinate incorporation, and (iii) cyclization via intramolecular nucleophilic attack .
Q. How can researchers address contradictions between experimental and computational spectral data for this compound?
- Answer : Discrepancies (e.g., NMR shifts) may arise from dynamic effects or crystal packing. Strategies include:
- Variable-Temperature NMR : Resolve conformational averaging (e.g., thiopyran ring puckering) .
- DFT Calculations : Compare optimized geometries with crystallographic data to identify dominant conformers .
Q. What strategies optimize regioselectivity during the introduction of the 2-methylpiperazine moiety?
- Answer :
- Catalytic Control : Lewis acids (e.g., ZnCl) direct nucleophilic attack to the thiopyran 3-position by coordinating with the sulfone group .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor mono-substitution by reducing piperazine dimerization .
Q. How do steric and electronic factors influence the stability of this compound in acidic/basic media?
- Answer :
- Acidic Conditions : Protonation of the piperazine nitrogen enhances solubility but may cleave the sulfone group at pH < 2.
- Basic Conditions : Deprotonation destabilizes the thiopyran ring, leading to ring-opening above pH 10. Stability assays (HPLC monitoring) are recommended for reaction condition screening .
Data Analysis & Experimental Design
Q. How should researchers design experiments to resolve conflicting reports on the compound’s melting point and solubility?
- Answer :
- Standardized Protocols : Use DSC (Differential Scanning Calorimetry) for melting point determination and shake-flask methods for solubility (e.g., in DMSO/water mixtures).
- Purity Verification : Combustion analysis (C, H, N) and HPLC (>99% purity) ensure consistency across studies .
Q. What experimental controls are critical when studying the compound’s reactivity in cycloaddition reactions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
